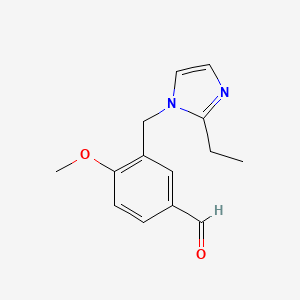

3-(2-Ethyl-imidazol-1-ylmethyl)-4-methoxy-benzaldehyde

CAS No.: 883539-41-1

Cat. No.: VC8146842

Molecular Formula: C14H16N2O2

Molecular Weight: 244.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 883539-41-1 |

|---|---|

| Molecular Formula | C14H16N2O2 |

| Molecular Weight | 244.29 g/mol |

| IUPAC Name | 3-[(2-ethylimidazol-1-yl)methyl]-4-methoxybenzaldehyde |

| Standard InChI | InChI=1S/C14H16N2O2/c1-3-14-15-6-7-16(14)9-12-8-11(10-17)4-5-13(12)18-2/h4-8,10H,3,9H2,1-2H3 |

| Standard InChI Key | AODKAVPABUIILS-UHFFFAOYSA-N |

| SMILES | CCC1=NC=CN1CC2=C(C=CC(=C2)C=O)OC |

| Canonical SMILES | CCC1=NC=CN1CC2=C(C=CC(=C2)C=O)OC |

Introduction

Chemical Identity and Structural Features

Molecular Composition

3-(2-Ethyl-imidazol-1-ylmethyl)-4-methoxy-benzaldehyde is an aromatic aldehyde featuring a benzaldehyde core substituted with a methoxy group at the 4-position and a 2-ethylimidazole moiety at the 3-position. Two primary forms of the compound are documented:

-

Base compound: Molecular formula C₁₄H₁₆N₂O₂, molecular weight 244.29 g/mol.

-

Hydrochloride salt: Molecular formula C₁₄H₁₇ClN₂O₂, molecular weight 280.75 g/mol .

The hydrochloride form incorporates a chloride ion, enhancing its solubility in polar solvents (>42.1 µg/mL at pH 7.4) .

Table 1: Comparative Molecular Properties

Stereochemical and Electronic Attributes

The compound’s imidazole ring confers basicity (pKa ~7.0), while the benzaldehyde group enables nucleophilic addition reactions. The topological polar surface area of 44.1 Ų suggests moderate membrane permeability . Rotatable bonds (n=5) and a planar aromatic system influence its conformational flexibility .

Synthesis and Derivative Formation

Synthetic Pathways

While explicit synthetic protocols are scarce, analogous compounds suggest a multi-step route:

-

Mannich Reaction: Condensation of 4-methoxybenzaldehyde with 2-ethylimidazole and formaldehyde.

-

Salt Formation: Treatment with hydrochloric acid yields the hydrochloride derivative .

Key Derivatives

-

Hydrochloride Salt: Enhances aqueous solubility for biological testing .

-

3-(1H-Imidazol-1-ylmethyl)-4-methoxybenzaldehyde: Lacks the ethyl group, reducing steric hindrance.

Physicochemical and Spectroscopic Properties

Solubility and Stability

-

Solubility: Hydrochloride form exhibits >42.1 µg/mL solubility in aqueous buffer .

-

Storage: Recommended at -20°C under inert atmosphere to prevent aldehyde oxidation.

Spectroscopic Data

-

IR Spectroscopy: Strong absorption at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O of methoxy).

-

NMR: ¹H NMR (DMSO-d6) signals at δ 9.95 (CHO), 7.8–6.9 (aromatic protons), and 4.5 (CH₂ linker).

Comparative Analysis with Structural Analogs

Table 2: Structural and Functional Comparison

| Compound | Substituents | Molecular Weight (g/mol) | Key Difference |

|---|---|---|---|

| 3-(2-Ethyl-imidazol-1-ylmethyl)-4-methoxy-benzaldehyde | 2-Ethyl, 4-methoxy | 244.29 | Baseline |

| 3-(1H-Imidazol-1-ylmethyl)-4-methoxybenzaldehyde | No ethyl group | 216.24 | Reduced hydrophobicity |

| 3-(1H-Imidazol-1-yl)benzaldehyde | No methoxy or ethyl | 172.18 | Simplified structure |

Future Research Directions

-

Pharmacological Screening: Evaluate antimicrobial, anticancer, and enzyme inhibition activity.

-

Solubility Optimization: Develop prodrugs or nanoformulations to enhance bioavailability.

-

Synthetic Methodology: Explore catalytic asymmetric routes for enantioselective synthesis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume